4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include other acridine derivatives, such as:
9-Aminoacridine: Known for its antiseptic properties.
Acridine orange: Used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Used as an antiseptic and in the treatment of certain infections.
Biological Activity
4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C21H16ClNO2
- Molecular Weight : 349.82 g/mol
- IUPAC Name : (4Z)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Synthesis
The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. Common catalysts include p-toluenesulfonic acid, and the reaction is usually performed in solvents like ethanol or methanol.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroacridine compounds exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of this compound:
- Cell Proliferation Inhibition : The compound may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth .
- Mechanism of Action : It is believed to interact with specific molecular targets, modulating pathways critical for cancer cell survival.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine have shown potential as AChE inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Study :
- In vitro assays revealed that the compound significantly reduced the viability of cancer cell lines compared to controls. The study emphasized the need for further investigation into its mechanism .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other tetrahydroacridine derivatives:
Compound Name | Antimicrobial Activity | AChE Inhibition | Anticancer Activity |
---|---|---|---|
This compound | Moderate | Yes | Significant |
4-[(2-Bromophenyl)methylidene]-1,2,3,4-tetrahydroacridine | Weak | No | Moderate |
4-[(2-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine | Strong | Yes | High |
Properties
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMWAFJIOKMVRN-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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